molecular formula C10H16ClNO B12970910 (R)-2-Amino-2-phenylbutan-1-ol hydrochloride

(R)-2-Amino-2-phenylbutan-1-ol hydrochloride

Cat. No.: B12970910
M. Wt: 201.69 g/mol
InChI Key: FMRRXTCIVABXDY-PPHPATTJSA-N
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Description

®-2-Amino-2-phenylbutan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a white crystalline powder that is soluble in water and commonly used in the synthesis of pharmaceuticals and other organic compounds. The compound’s unique structure, featuring an amino group and a phenyl group, makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-phenylbutan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the asymmetric reduction of 2-phenylbutanone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum. The resulting alcohol is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-phenylbutan-1-ol hydrochloride may involve large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation can enhance the efficiency and yield of the desired product. The final product is purified through crystallization and filtration techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be further reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-phenylbutanone or 2-phenylbutanal.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted amines and amides.

Scientific Research Applications

®-2-Amino-2-phenylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs for neurological disorders.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the amino group allows it to form hydrogen bonds and ionic interactions, which are crucial for its biological activity. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-phenylbutan-1-ol hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-Amino-2-phenylpropan-1-ol hydrochloride: A structurally similar compound with a shorter carbon chain.

    2-Amino-2-phenylethanol hydrochloride: Another related compound with a different carbon chain length.

Uniqueness

®-2-Amino-2-phenylbutan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. Its ability to participate in a variety of chemical reactions and its role as a versatile intermediate make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

(2R)-2-amino-2-phenylbutan-1-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-2-10(11,8-12)9-6-4-3-5-7-9;/h3-7,12H,2,8,11H2,1H3;1H/t10-;/m0./s1

InChI Key

FMRRXTCIVABXDY-PPHPATTJSA-N

Isomeric SMILES

CC[C@](CO)(C1=CC=CC=C1)N.Cl

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)N.Cl

Origin of Product

United States

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